REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[Br:9].[Cl-].[Al+3].[Cl-].[Cl-].[C:14](Cl)(=[O:16])[CH3:15].Cl>>[CH3:15][C:14]([C:6]1[C:5]([F:8])=[CH:4][C:3]([Br:9])=[C:2]([F:1])[CH:7]=1)=[O:16] |f:1.2.3.4|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)Br
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
ice
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 95° C. for 90 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with ether
|
Type
|
WASH
|
Details
|
the extracts washed with sodium chloride solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue (23.6 g) was distilled in vacuo
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC(=C(C=C1F)Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |